molecular formula C12H17ClN2O2 B14014957 (4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride

(4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride

Cat. No.: B14014957
M. Wt: 256.73 g/mol
InChI Key: NKDLFBAIDUCTAE-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with 2-hydroxybenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its molecular interactions and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group on the phenyl ring.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(2-hydroxyphenyl)methanone;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c13-9-5-7-14(8-6-9)12(16)10-3-1-2-4-11(10)15;/h1-4,9,15H,5-8,13H2;1H

InChI Key

NKDLFBAIDUCTAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=C2O.Cl

Origin of Product

United States

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